molecular formula C5H7NO3 B1213305 1-(hydroxymethyl)pyrrolidine-2,5-dione CAS No. 5146-68-9

1-(hydroxymethyl)pyrrolidine-2,5-dione

Cat. No.: B1213305
CAS No.: 5146-68-9
M. Wt: 129.11 g/mol
InChI Key: AZVYYSCOCHRFKW-UHFFFAOYSA-N
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Description

1-(hydroxymethyl)pyrrolidine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
The exact mass of the compound N-Hydroxymethylsuccinimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bioconjugation in Biomedical Research N-Hydroxysuccinimide (NHS) esters, including N-Hydroxymethylsuccinimide, are crucial in modifying biomolecules such as antibodies or proteins. They react primarily with amine groups to form covalent amide bonds, a key process in bioconjugation chemistry. This modification is vital in biomedical research for applications such as protein labeling with fluorescent dyes, surface activation of chromatographic supports, and chemical synthesis of peptides (Kratzer et al., 2021).

  • Quantification in Bioconjugation Techniques The quantification of NHS, including N-Hydroxymethylsuccinimide, is significant in various bioconjugation techniques. A robust method for detecting NHS esters helps in identifying reagent impurities or degradation, which is critical in ensuring the reliability of bioconjugation processes used in protein labeling and other applications (Klykov & Weller, 2015).

  • Chemical Cross-Linking in Protein Analysis NHS esters, including N-Hydroxymethylsuccinimide, are widely used for chemical cross-linking of lysine residues in proteins. This is essential in protein analysis, particularly in mass spectrometry, where understanding the interaction and structure of proteins is crucial (Kalkhof & Sinz, 2008).

  • Surface Chemistry in Biomedical Device Fabrication NHS esters play a significant role in the surface chemistry of biomedical devices. They are used as leaving groups to activate covalent coupling of biomolecules onto surfaces. This application is particularly relevant in the fabrication of microarrays, microfluidic devices, immunoassays, and other biomedical technologies (Cheng et al., 2007).

  • Protein Labeling and Analysis NHS esters, such as N-Hydroxymethylsuccinimide, are utilized in the site-specific labeling of proteins. This application is significant in biochemical investigations where understanding protein interactions and functions is essential (Dempsey et al., 2018).

  • Synthesis of N-Acylamino Acids N-Hydroxymethylsuccinimide is involved in the synthesis of N-acylamino acids, a process important in peptide synthesis and various biochemical applications. This demonstrates the compound's versatility in chemical synthesis (Lapidot et al., 1967).

Mechanism of Action

N-Hydroxysuccinimide has been explored as an efficient and stable chemiluminescence coreactant for the first time . The chemiluminescence intensity of the newly developed luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system .

Safety and Hazards

When handling “N-Hydroxymethylsuccinimide”, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The development of novel coreactants for chemiluminescence is very important to improve performance and widen its applications without using any other catalyst . This novel chemiluminescence system has several advantages, including simple, cost-effective, highly sensitive, selective, and wide linear range . It is expected that this chemiluminescence system will be a promising candidate for chemical and biological sensing .

Properties

IUPAC Name

1-(hydroxymethyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-3-6-4(8)1-2-5(6)9/h7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVYYSCOCHRFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046657
Record name N-Hydroxymethylsuccinimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5146-68-9
Record name N-(Hydroxymethyl)succinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5146-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxymethylsuccinimide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005146689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylolsuccinimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27352
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxymethylsuccinimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hydroxymethyl)pyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
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Record name N-HYDROXYMETHYLSUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary advantage of using N-Hydroxymethylsuccinimide to develop prodrugs of NSAIDs like mefenamic acid and aceclofenac?

A1: NSAID use is often limited by gastrointestinal side effects like irritation and bleeding. N-Hydroxymethylsuccinimide is used to create ester prodrugs of these NSAIDs [, ]. These prodrugs are designed to remain inactive in the acidic environment of the stomach, thus reducing direct contact of the active NSAID with the gastric mucosa. Upon reaching the higher pH of the intestine, the prodrug is hydrolyzed, releasing the active NSAID for absorption and therapeutic effect []. This strategy aims to improve the therapeutic index of NSAIDs by minimizing gastrointestinal toxicity while maintaining efficacy.

Q2: How is the structure of the N-Hydroxymethylsuccinimide prodrug confirmed?

A2: The synthesized prodrugs are characterized using various spectroscopic techniques. These include: * Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule.* Nuclear Magnetic Resonance (NMR): Reveals details about the arrangement of atoms and the overall structure of the molecule.* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing further evidence of the compound's identity [, ].

Q3: What research has been conducted to assess the efficacy and safety of N-Hydroxymethylsuccinimide-based NSAID prodrugs?

A3: Studies using a mefenamic acid - N-Hydroxymethylsuccinimide ester prodrug (MA-NH) showed:

  • Improved Pharmacokinetic Profile: The prodrug demonstrated stability in acidic conditions (simulating the stomach) and efficient hydrolysis in alkaline media (simulating the intestine), confirming its designed release mechanism [].
  • Enhanced Efficacy: The prodrug exhibited improved analgesic and anti-inflammatory activity compared to the parent drug, mefenamic acid [].
  • Reduced Gastrointestinal Toxicity: The prodrug caused significantly fewer ulcers in animal models, suggesting a better safety profile compared to the parent drug [].

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